N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene core linked via a carboxamide group to a substituted ethylamine side chain.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11,17,23H,8-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCQGCUBAPNOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Synthesis of the Indoline Moiety: The indoline structure can be synthesized through cyclization of aniline derivatives.
Linking the Indoline to the Benzo[b]thiophene: This step involves the formation of the hydroxyethyl chain, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents like Br₂ (bromine) or HNO₃ (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indoline and benzo[b]thiophene moieties are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and the aromatic rings may facilitate binding to active sites, while the carboxamide group could form hydrogen bonds with target molecules, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Benzo[b]thiophene Carboxamide Derivatives
Key Observations :
- The 1-methylindolin-5-yl group introduces a rigid heterocyclic system, contrasting with the flexible piperidine or indole moieties in compounds 29 and 30 (). This may influence target selectivity, particularly in kinase inhibition .
Pharmacological Activity Comparison
Key Observations :
- However, the hydroxy and methylindolin groups may alter binding kinetics compared to compound 30’s indole moiety .
- Anti-inflammatory Potential: While L-652,343 () demonstrates potent dual COX/5-LOX inhibition, the target compound’s polar side chain might reduce gastrointestinal toxicity, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the indoline moiety and hydroxyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
1. Cholinesterase Inhibition
Recent studies have highlighted the cholinesterase inhibitory activity of compounds similar to this compound. For instance, benzothiophene derivatives have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) indicates that modifications to the benzothiophene scaffold can enhance inhibitory potency.
Table 1: Inhibitory Activity Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 62.10 | 24.35 |
| Compound B | 28.08 (Galantamine) | 28.08 |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The benzo[b]thiophene derivatives have been screened for antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL, indicating strong antibacterial activity.
Study on Neuroprotective Effects
In a recent investigation, compounds structurally related to this compound were evaluated for their neuroprotective effects on SH-SY5Y neuroblastoma cells. The compounds were tested at varying concentrations (0, 30, 50, 100, and 200 µM) for 24 hours using the MTT assay to assess cell viability.
Results:
The most active compounds showed no cytotoxicity at their respective IC50 concentrations, suggesting a favorable safety profile for potential therapeutic applications in neurodegenerative conditions.
Pharmacokinetics and ADMET Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for the development of new therapeutic agents. Preliminary in silico studies suggest that this compound has favorable pharmacokinetic properties, indicating good bioavailability and blood-brain barrier penetration potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
